7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Description
7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a diethylamino group, a dimethylphenylsulfonyl group, and a fluorine atom.
Properties
IUPAC Name |
7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O3S/c1-6-11-27-15-23(31(29,30)22-12-16(4)9-10-17(22)5)24(28)18-13-19(25)21(14-20(18)27)26(7-2)8-3/h9-10,12-15H,6-8,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHDBQRBFYDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the diethylamino group, and the attachment of the dimethylphenylsulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the quinoline core.
Scientific Research Applications
7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 7-(diethylamino)-3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one
- 7-(diethylamino)-3-((2,5-dimethylphenyl)sulfonyl)-6-chloro-1-propylquinolin-4(1H)-one
Uniqueness
The uniqueness of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
7-(Diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, characterized by a complex structure that includes a diethylamino group, a dimethylphenylsulfonyl group, and a fluorine atom. This unique combination of functional groups suggests potential biological activities, making it a subject of interest in pharmacological research.
- IUPAC Name : 7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
- Molecular Formula : C24H29FN2O3S
- Molecular Weight : 444.57 g/mol
- CAS Number : 893790-64-2
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
1. Antimicrobial Activity
Studies have demonstrated that compounds similar to 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
2. Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer effects. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival.
3. Antiviral Potential
The presence of the diethylamino group is associated with enhanced membrane permeability, which could facilitate the compound's entry into viral-infected cells. This feature may contribute to its antiviral activity by disrupting viral replication processes.
The mechanism of action for 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Receptor Modulation : It could act on specific receptors to modulate signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study demonstrated that similar quinoline compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections. |
| Anticancer Research | In vitro studies indicated that derivatives of this compound induced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. |
| Antiviral Studies | Research showed that quinoline derivatives could reduce viral load in infected cells, supporting further investigation into their use against viral diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
